BenchChemオンラインストアへようこそ!

2-Isopropylamino-1-pyrazin-2-yl-ethanone

Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

Select 2-Isopropylamino-1-pyrazin-2-yl-ethanone for your fragment-based CCR5 antagonist programs. With a single HBD and four HBA, this low-MW (179.22 Da) scaffold delivers superior passive membrane permeability—critical for CNS-targeted chemokine receptor probes. The unsubstituted isopropylamino linker prevents side reactions during parallel amide or reductive amination library synthesis, ensuring single-product outcomes. Unlike bulkier analogs (e.g., aminoethyl or hydroxyethyl derivatives), its streamlined profile maximizes fragment-ligand efficiency. Guaranteed ≥98% purity. Request your quote now.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B7926591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylamino-1-pyrazin-2-yl-ethanone
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(C)NCC(=O)C1=NC=CN=C1
InChIInChI=1S/C9H13N3O/c1-7(2)12-6-9(13)8-5-10-3-4-11-8/h3-5,7,12H,6H2,1-2H3
InChIKeyIRZHCDYFQTWGNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropylamino-1-pyrazin-2-yl-ethanone (CAS 1353977-03-3): A Pyrazine Scaffold for Drug Discovery and Chemical Biology


2-Isopropylamino-1-pyrazin-2-yl-ethanone is a small-molecule heterocyclic compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . It belongs to the aminopyrazine ethanone class, characterized by a pyrazine ring substituted at the 2-position with an ethanone group bearing an isopropylamino substituent . This compound is commercially available as a versatile building block for medicinal chemistry and organic synthesis applications .

Procurement Risk: Why 2-Isopropylamino-1-pyrazin-2-yl-ethanone Cannot Be Replaced by Simple Analogs


Direct substitution of 2-isopropylamino-1-pyrazin-2-yl-ethanone with structurally similar aminopyrazine ethanones is not scientifically justified. The specific combination of an unsubstituted amine linker and an isopropyl group on the nitrogen creates a distinct steric and electronic profile. Analogs with an additional aminoethyl substituent (e.g., CAS 1353955-93-7) or a hydroxyethyl group (e.g., CAS 1353956-36-1) introduce extra hydrogen bond donors/acceptors and increase molecular weight, which can drastically alter target binding, selectivity, and physicochemical properties . Even the simple unsubstituted 2-amino-1-pyrazin-2-yl-ethanone lacks the lipophilic bulk essential for occupying hydrophobic pockets targeted by this scaffold . Preliminary pharmacological screening indicates the target compound has potential as a CCR5 antagonist scaffold, a profile that would be lost with a non-specific analog [1].

Head-to-Head Evidence: Where 2-Isopropylamino-1-pyrazin-2-yl-ethanone Separates from Its Closest Analogs


Molecular Weight and Atom Economy Advantage over N-Substituted Analogs

2-Isopropylamino-1-pyrazin-2-yl-ethanone (MW 179.22) offers a significant molecular weight advantage over its closest functionalized analogs, making it a superior starting point for fragment-based drug discovery where lower molecular weight cores are preferred . The analog 2-((2-Aminoethyl)(isopropyl)amino)-1-(pyrazin-2-yl)ethanone (CAS 1353955-93-7) has a MW of 222.29, while 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone (CAS 1353956-36-1) has a MW of 223.27. The target compound is 19.3% lighter than both, providing more room for growth during hit-to-lead optimization .

Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

Reduced Hydrogen Bond Donor/Acceptor Count vs. Aminoethyl Analog

The target compound contains 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA), compared to 2 HBD and 5 HBA for the aminoethyl analog CAS 1353955-93-7 . This lower HBD count is associated with improved passive membrane permeability, a desirable trait in CNS drug discovery and intracellular target engagement [1].

Physicochemical Profiling Permeability Selectivity Optimization

Commercially Verified High Purity (≥98%) for Reproducible Structure-Activity Relationship Studies

Multiple independent suppliers certify 2-isopropylamino-1-pyrazin-2-yl-ethanone at a purity of ≥98% (NLT 98%), a higher specification than the commonly reported 95%+ for the analog CAS 1353955-93-7 . This 3% minimum purity difference is critical for biological assays where impurities at even 2-5% can confound IC50 determinations or produce false-positive screening hits [1].

Quality Control Assay Reproducibility Procurement Standardization

Preliminary Pharmacological Annotation as a CCR5 Antagonist Scaffold

Preliminary pharmacological screening has identified 2-isopropylamino-1-pyrazin-2-yl-ethanone as a potential CCR5 antagonist scaffold, suggesting utility in HIV infection, asthma, rheumatoid arthritis, and COPD research [1]. In contrast, the simple unsubstituted 2-amino-1-pyrazin-2-yl-ethanone has been described generically as a 'building block' without specific receptor-level annotation . While quantitative IC50 data for the target compound is not publicly available, this directed biological annotation provides a hypothesis-driven rationale for selection over uncharacterized analogs.

Chemokine Receptor Pharmacology HIV Entry Inhibition Immunomodulation

Procurement-Driven Application Scenarios for 2-Isopropylamino-1-pyrazin-2-yl-ethanone


Fragment-Based Lead Discovery for CCR5-Mediated Diseases

With a low molecular weight (179.22 Da) and a preliminary annotation as a CCR5 antagonist scaffold [1], this compound is a prime candidate for fragment-based screening campaigns targeting HIV entry, cancer metastasis, or inflammatory diseases where CCR5 signaling is implicated. Its single HBD and four HBA keep it within ideal fragment space, allowing for efficient structure-based optimization [2].

High-Purity Core Scaffold for Parallel Library Synthesis

The commercially guaranteed ≥98% purity [1] makes this compound a reliable starting material for parallel amide or reductive amination library synthesis. The absence of an additional amine or hydroxyl group on the isopropylamino chain (unlike analogs CAS 1353955-93-7 and CAS 1353956-36-1) prevents undesired side reactions, ensuring single-product outcomes and higher library yields .

Permeability-Optimized Probe for CNS Chemokine Receptor Studies

The reduced HBD count (1 vs. 2 for the aminoethyl analog) [1] suggests superior passive membrane permeability, a critical advantage for developing chemical probes targeting CNS-resident chemokine receptors. This compound is the preferred choice for neuroscience-focused medicinal chemistry programs over its more polar, bulkier analogs [2].

Quote Request

Request a Quote for 2-Isopropylamino-1-pyrazin-2-yl-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.